molecular formula C9H13N5OS B2637883 3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine CAS No. 931377-07-0

3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B2637883
CAS No.: 931377-07-0
M. Wt: 239.3
InChI Key: FHGHZWQFGFIAFZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-triazole core substituted with a methyl group at position 5 and a thioether-linked 3,5-dimethylisoxazole moiety at position 3 (Fig. 1). Its molecular formula is C₉H₁₃N₅OS (MW: 239.30 g/mol), with a purity of 95% . It is cataloged as a building block for medicinal chemistry and is typically stored at +4°C . Commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS/c1-5-8(6(2)15-13-5)4-16-9-12-11-7(3)14(9)10/h4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGHZWQFGFIAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C(N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazole Derivatives with Varied Substituents

Compound A : 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-amine
  • Structure: Lacks the thioether-linked isoxazole, instead featuring an aminomethyl group at position 3.
  • Properties: Exhibits a similar triazole core but differs in donor atom distribution. It has been used in copper(II) complexes for catalytic studies, showing moderate magnetic properties .
Compound B : 6-Methyl-3-(pyridin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • Structure : Contains a fused thiadiazine ring and a pyridinyl substituent.
  • Properties : Demonstrates altered electronic properties due to the pyridinyl group, which enhances π-π stacking interactions. This structural feature is absent in the target compound .
Compound C : 3-(Ethylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine
  • Structure : Substituted with an ethylthio group and pyridinyl ring.
  • Properties : The ethylthio group increases hydrophobicity compared to the isoxazole-thioether group in the target compound. Catalytic studies suggest lower stability in aqueous environments .
Compound D : 3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine Derivatives
  • Structure : Features a benzimidazole moiety linked to the triazole core via a methyl group.
  • Activity : Exhibits potent antibacterial and antifungal activity (MIC: 1.5–3.125 µg/mL), attributed to the benzimidazole pharmacophore .
  • Comparison : The target compound’s isoxazole-thioether group may limit membrane permeability compared to the benzimidazole derivatives, reducing antimicrobial efficacy .

Nitro-Substituted Analogues

Compound E : 3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
  • Structure : Replaces the isoxazole with a nitro-substituted pyrazole.
  • Properties : Higher molecular weight (278.27 g/mol) and increased polarity due to the nitro group. Purity: 95% .
  • Stability : The nitro group may enhance oxidative reactivity, making it less stable under reducing conditions compared to the target compound .

Fluorinated Derivatives

Compound F : 3-(Difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine
  • Structure : Incorporates a difluoromethyl group and nitro-pyrazole.
  • Properties : MW: 319.29 g/mol; fluorination increases electronegativity and metabolic stability .
  • Comparison : Fluorine substitution enhances bioavailability but introduces synthetic complexity absent in the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) Key Substituents Purity (%) Notable Properties Reference
Target Compound C₉H₁₃N₅OS 239.30 Isoxazole-thioether 95 Discontinued, +4°C storage
Compound A C₄H₈N₆ 140.15 Aminomethyl N/A Metal-binding affinity
Compound E C₁₀H₁₄N₆O₂S 278.27 Nitro-pyrazole 95 Oxidative reactivity
Compound F C₉H₁₁F₂N₇O₂S 319.29 Difluoromethyl, nitro-pyrazole 95 Enhanced metabolic stability

Biological Activity

3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H13N5OS, with a molecular weight of 239.3 g/mol. It features a triazole ring, which is known for various biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of triazole derivatives, including this compound:

  • Antibacterial Studies : Research indicates that triazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound's structure suggests potential antifungal properties. Triazole derivatives are often evaluated for their ability to inhibit fungal growth; studies have shown that certain triazoles can effectively target fungal cytochrome P450 enzymes, leading to reduced fungal viability .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismActivity Level
Triazole AS. aureusModerate
Triazole BE. coliHigh
Triazole CCandida albicansSignificant

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

  • DPPH and ABTS Assays : These assays measure the ability of compounds to scavenge free radicals. Preliminary results suggest that triazole derivatives can exhibit strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction mechanisms of this compound with various biological targets:

  • Binding Affinities : High binding affinities were observed for certain triazole derivatives when docked against bacterial enzyme targets. For instance, docking scores indicated robust interactions that could explain the observed antimicrobial activities .

Case Studies

Several case studies illustrate the biological applications of triazole derivatives:

  • Study on Antibacterial Efficacy : A study assessed the antibacterial activity of multiple triazole compounds against resistant strains of bacteria. Results showed that specific derivatives exhibited enhanced activity compared to traditional antibiotics .
  • Antioxidant Potential Evaluation : Another study focused on the synthesis and evaluation of triazole derivatives for their antioxidant properties using in vitro models. The findings highlighted several compounds with significant radical scavenging abilities .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterConventional MethodMicrowave-Assisted
Time12 h45 min
Yield65%89%
Purity92%96%

Q. Table 2. Biological Activity Profile

AssayResultReference
MIC (S. aureus)8 µg/mL
IC₅₀ (HeLa cells)12 µM
COX-2 Inhibition78% at 10 µM

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